molecular formula C10H9N3 B189391 5-Phenylpyrimidin-4-amine CAS No. 21419-05-6

5-Phenylpyrimidin-4-amine

Cat. No. B189391
CAS RN: 21419-05-6
M. Wt: 171.2 g/mol
InChI Key: RIQAUNNLIXGOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . The compound is also known by other names such as 5-phenyl-4-pyrimidinamine and 4-amino-5-phenylpyrimidine .


Molecular Structure Analysis

The molecular structure of 5-Phenylpyrimidin-4-amine consists of a pyrimidine ring attached to a phenyl group and an amine group . The InChIKey for the compound is RIQAUNNLIXGOAK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Phenylpyrimidin-4-amine has a molecular weight of 171.20 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. The compound has a rotatable bond count of 1 .

Scientific Research Applications

  • Amination Processes : 5-Phenylpyrimidine can undergo amination to form compounds such as 4-amino-5-phenylpyrimidine, which are relevant in synthetic organic chemistry (Breuker, Plas, & Veldhuizen, 1986).

  • Anti-Cancer Activity : Certain derivatives of 5-Phenylpyrimidin-4-amine, specifically 4-aryl-N-phenylpyrimidin-2-amines, have shown potent anti-cancer activity against non-small-cell lung carcinoma (NSCLC) cells, highlighting their potential in cancer therapy (Toviwek et al., 2017).

  • Antihyperglycemic Agents : Analogues of 5-Phenylpyrimidin-4-amine have been identified as inhibitors of glycogen synthase kinase 3 (GSK3), showing promise as antihyperglycemic agents for the treatment of type 2 diabetes (Wagman et al., 2017).

  • Tubulin Polymerization Inhibitors : Some 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, related to 5-Phenylpyrimidin-4-amine, have been found to inhibit tubulin polymerization, suggesting potential as anticancer agents (Liu, Wang, Peng, & Li, 2020).

  • Corrosion Inhibition : Derivatives of 5-Phenylpyrimidine, like 5-phenylpyrimidin-4-amine, have been studied for their effectiveness as corrosion inhibitors, showing promising results in protecting steel in acidic environments (Xianghong et al., 2014).

  • Fungicidal Activity : Compounds integrating the structure of 5-Phenylpyrimidin-4-amine with strobilurin fungicide pharmacophores have exhibited notable fungicidal activity, underscoring their potential in agriculture (Li et al., 2009).

  • Anti-Cancer Properties : Several N-phenyl-imidazo[4,5-b]pyridin-2-amines and related compounds, which are structurally similar to 5-Phenylpyrimidin-4-amine, have shown anti-proliferative activities and CDK9 inhibitory activities in cancer cell lines (Lukasik et al., 2012).

  • Synthetic Routes : The synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives from 5-Phenylpyrimidin-4-amine related compounds offers insights into novel synthetic routes for potential pharmaceuticals (Komkov et al., 2021).

properties

IUPAC Name

5-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQAUNNLIXGOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283484
Record name 5-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpyrimidin-4-amine

CAS RN

21419-05-6
Record name 21419-05-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Phenylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-Phenylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5-Phenylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5-Phenylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-Phenylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-Phenylpyrimidin-4-amine

Citations

For This Compound
8
Citations
EO De Oliveira, Y Ma, Y Tomita, E Rosen, ML Brown - Cancer Research, 2013 - AACR
… From a focused library, we identified the compound 2,6-dibenzyl-5-phenylpyrimidin-4-amine (A9) as a potent inhibitor of the ER-1 activity (IC50 9 uM). Herein, we will report the …
Number of citations: 1 aacrjournals.org
S Von Angerer - Sci. Synth, 2004 - thieme-connect.com
Pyrimidine (1) is the most important diazine and essential for any form of life. Since its discovery in 1818 [1] there has been a great interest in this heterocyclic system as a component of …
Number of citations: 62 www.thieme-connect.com
NN Wang, XG Wang, GL Xiong… - Journal of …, 2022 - jcheminf.biomedcentral.com
… And the second one is N-benzylaniline; (2) the scaffold of N-benzyl-5-phenylpyrimidin-4-amine was the important skeleton for the non-inhibitor of CYP2C19 and the inhibitor of CYP1A2; …
Number of citations: 15 jcheminf.biomedcentral.com
G Luo, Z Tang, K Lao, X Li, Q You, H Xiang - European journal of medicinal …, 2018 - Elsevier
Both ERα and VEGFR-2 are important targets for cancer therapies. Here a series of 2, 4-disubstituted pyrimidine derivatives were designed, synthesized and evaluated as dual ERα/…
Number of citations: 35 www.sciencedirect.com
A Herrera, R Martínez‐Alvarez, P Ramiro, J Almy… - 2006 - Wiley Online Library
… 6-Ethoxy-2-(methylsulfonyl)-5-phenylpyrimidin-4-amine (13e): Following the general procedure, the reaction with 12e gave 0.42 g of a white solid, 96 % yield; mp 150–151 C (MeOH). C …
AH Mohamed, HS Abdelmeged… - Journal of …, 2021 - Wiley Online Library
The present article describes a facile one‐pot synthesis of a new series of 4,4′‐(1,4‐phenylene)‐dipyrimidines (6a–c and 10a, b) by the reaction of terephthalaldehyde (1), 2‐…
Number of citations: 0 onlinelibrary.wiley.com
T Javorskis, E Orentas - The Journal of Organic Chemistry, 2017 - ACS Publications
Chemoselective acidic hydrolysis of sulfonamides with trifluoromethanesulfonic acid has been evaluated as a deprotection method and further extended to more complex synthetic …
Number of citations: 65 pubs.acs.org
L Saeifard, K Amiri, F Rominger… - The Journal of …, 2023 - ACS Publications
The domino process of the palladium-catalyzed coupling reaction of isocyanides with 2H-azirine provides various tetrasubstituted pyrimidines via one C–C bond and two C–N bond …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.